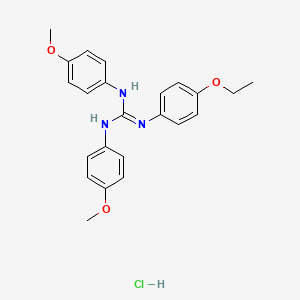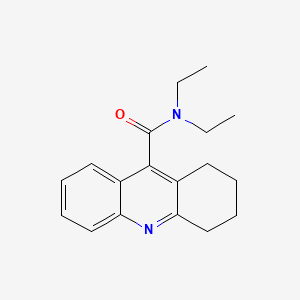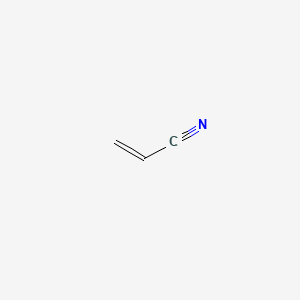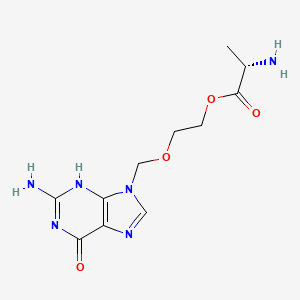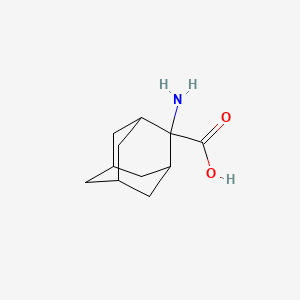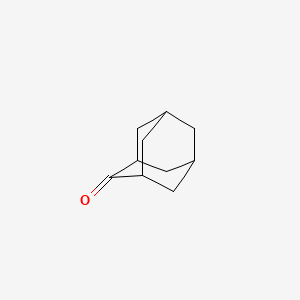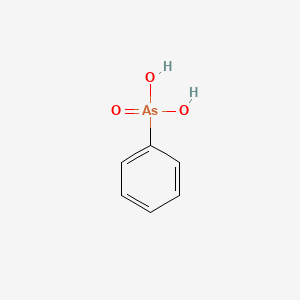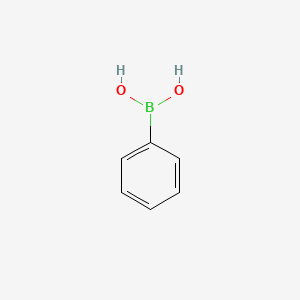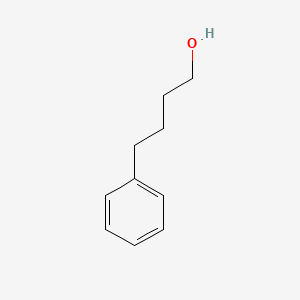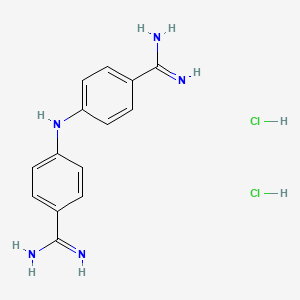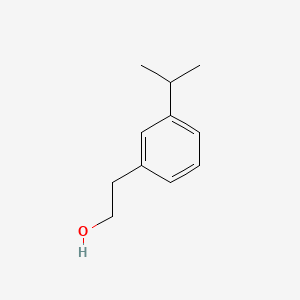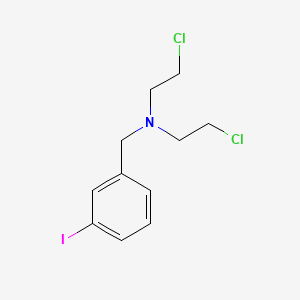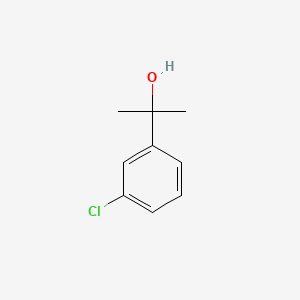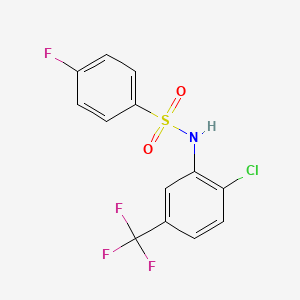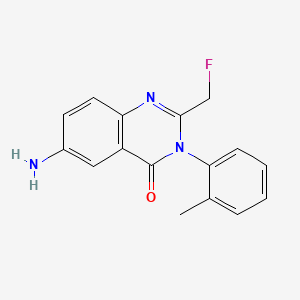
Afloqualone
概述
描述
Afloqualone (Arofuto) is a quinazolinone family GABAergic drug and is an analogue of methaqualone developed in the 1970s . It is used for conditions like muscle hypertonia and spastic paralysis .
Synthesis Analysis
Afloqualone is a quinazoline family GABAergic drug and is an analog of methaqualone developed in 1976 . It has sedative and muscle-relaxant effects resulting from its agonist activity at the β-subtype of the GABAA receptors .Molecular Structure Analysis
The molecular formula of Afloqualone is C16H14FN3O . It has a molecular weight of 283.31 . The structure of Afloqualone includes a quinazolinone ring, which is a part of many pharmaceuticals .Chemical Reactions Analysis
The metabolic process of Afloqualone includes acetylation of the aromatic amino group, followed by hydroxylation at the methyl carbon of either the acetyl or 2-Methyl residue and direct conjugation of Afloqualone with glucuronic acid at the aromatic amino group .Physical And Chemical Properties Analysis
Afloqualone has a molecular weight of 283.30 g/mol and a molecular formula of C16H14FN3O . It has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .科学研究应用
- Specific Scientific Field : Pharmacology
- Summary of the Application : Afloqualone (AFQ) is a quinazoline family GABAergic drug used as a muscle relaxant . A study was conducted to develop a population pharmacokinetic model of AFQ and search for possible reasons for high inter-individual variability (IIV) in the clinical study .
- Methods of Application or Experimental Procedures : To evaluate the exposure of AFQ and confirm the high difference between subjects, non-compartmental analysis was assessed . A Population PK model of AFQ was developed using healthy human AFQ PK data and a simulation study was performed with the final PK model .
- Results or Outcomes : A two-compartment model with first-order absorption and elimination was used to explain the pharmacokinetics of AFQ . The high level of IIV in AFQ exposure was explained through the assumption of two subject groups: a high exposure group (HEG) or a normal exposure group (NEG) . Through simulations, it was proved that a big difference in AFQ exposure between subjects could be observed in some individuals, and the dose of AFQ needs to be reduced for such subjects in the HEG .
Afloqualone is a quinazolinone family GABAergic drug and is an analogue of methaqualone developed in the 1970s . It has sedative and muscle-relaxant effects resulting from its agonist activity at the β subtype of the GABA a receptor and has had some clinical use, although it causes photosensitization as a side-effect that can cause skin problems such as dermatitis .
安全和危害
属性
IUPAC Name |
6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOSWXIDETXFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022562 | |
| Record name | Afloqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Afloqualone | |
CAS RN |
56287-74-2 | |
| Record name | Afloqualone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afloqualone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afloqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFLOQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

